2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and an acetamide group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Scientific Research Applications
Dual Inhibitory Activity
A study by Gangjee et al. (2008) synthesized compounds with a thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This highlights their potential use in cancer therapy by targeting two critical enzymes involved in DNA synthesis and repair (Gangjee et al., 2008).
Antitumor Activity
Hafez and El-Gazzar (2017) explored new derivatives of thieno[3,2-d]pyrimidine for their antitumor activities. The synthesized compounds displayed significant anticancer activity against various human cancer cell lines, indicating their potential as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Majithiya and Bheshdadia (2022) reported on the synthesis and antimicrobial activity of pyrimidine-triazole derivatives. These compounds were tested against selected bacterial and fungal strains, showcasing the versatility of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Development
A study conducted by Sharma et al. (2018) focused on the synthesis and molecular docking analysis of a specific N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivative. The study demonstrated the compound's potential as an anticancer drug through targeting the VEGFr receptor, emphasizing the role of thieno[3,2-d]pyrimidine derivatives in drug discovery and development (Sharma et al., 2018).
Enzyme Inhibition for Cancer Treatment
Another study by Gangjee et al. (1996) synthesized nonclassical antifolate inhibitors of thymidylate synthase, showcasing the thieno[2,3-d]pyrimidine derivatives' ability to inhibit key enzymes involved in cancer cell proliferation. This research provides a basis for developing novel antitumor therapies (Gangjee et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27(19-8-6-7-16(2)13-19)22(29)15-32-25-26-20-11-12-31-23(20)24(30)28(25)21-14-17(3)9-10-18(21)4/h6-14H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTSLMDXGSJKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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